4-(2-Hydroxy-ethyl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester

Medicinal Chemistry PROTAC Linker Design Analytical Chemistry

4-(2-Hydroxy-ethyl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester (CAS 1217108-69-4; synonym: tert-butyl 4-(2-hydroxyethyl)-2-methylpiperazine-1-carboxylate) is a bifunctional piperazine building block bearing a Boc-protected N1 nitrogen, a free N4 nitrogen substituted with a 2-hydroxyethyl chain, and a 2-methyl substituent on the piperazine ring. Its molecular formula is C12H24N2O3 with a molecular weight of 244.33 g/mol, representing a +14 Da mass increment over the non-methylated analog 4-(2-hydroxyethyl)piperazine-1-carboxylic acid tert-butyl ester (CAS 77279-24-4, C11H22N2O3, MW 230.30).

Molecular Formula C12H24N2O3
Molecular Weight 244.33 g/mol
Cat. No. B7932017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Hydroxy-ethyl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester
Molecular FormulaC12H24N2O3
Molecular Weight244.33 g/mol
Structural Identifiers
SMILESCC1CN(CCN1C(=O)OC(C)(C)C)CCO
InChIInChI=1S/C12H24N2O3/c1-10-9-13(7-8-15)5-6-14(10)11(16)17-12(2,3)4/h10,15H,5-9H2,1-4H3
InChIKeyVBEKMNXJHBOWCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Hydroxy-ethyl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester: Structural Identity and Procurement-Relevant Characteristics


4-(2-Hydroxy-ethyl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester (CAS 1217108-69-4; synonym: tert-butyl 4-(2-hydroxyethyl)-2-methylpiperazine-1-carboxylate) is a bifunctional piperazine building block bearing a Boc-protected N1 nitrogen, a free N4 nitrogen substituted with a 2-hydroxyethyl chain, and a 2-methyl substituent on the piperazine ring . Its molecular formula is C12H24N2O3 with a molecular weight of 244.33 g/mol, representing a +14 Da mass increment over the non-methylated analog 4-(2-hydroxyethyl)piperazine-1-carboxylic acid tert-butyl ester (CAS 77279-24-4, C11H22N2O3, MW 230.30) . The compound is commercially supplied as a solid (predicted melting point 61.0 °C) with standard purity specifications of 95–97% . Its three orthogonal functional handles — the Boc-protected amine, the free tertiary piperazine nitrogen, and the terminal hydroxyl group — enable sequential, chemoselective derivatization in multi-step synthetic workflows relevant to medicinal chemistry, PROTAC linker design, and pharmaceutical intermediate production [1].

Why Generic Substitution of 4-(2-Hydroxy-ethyl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester with In-Class Analogs Carries Procurement Risk


Piperazine-based Boc-protected amino alcohols constitute a broad structural class, yet compounds within this family are not functionally interchangeable. The presence or absence of a single methyl substituent on the piperazine ring, the position of the hydroxyethyl chain (N4 vs. N1 vs. C2), and the choice of carbamate protecting group each independently alter molecular weight, lipophilicity, hydrogen-bonding capacity, and conformational preferences in ways that propagate through multi-step syntheses to affect intermediate isolation, downstream coupling efficiency, and final compound properties [1]. Substituting the target 2-methyl-N4-hydroxyethyl-Boc-piperazine (MW 244.33) with its non-methylated analog (MW 230.30) yields a different molecular weight and predicted logP, potentially altering chromatographic retention, solubility, and protein binding in biological testing cascades [2]. Similarly, selecting an analog lacking the Boc group (e.g., 1-(2-hydroxyethyl)piperazine, CAS 103-76-4, MW 130.19, a liquid at room temperature) forfeits the orthogonal N1 protection that enables regioselective N4 functionalization — a step-critical requirement in PROTAC linker assembly and sequential heterobifunctional derivatization . The quantitative evidence below demonstrates that measurable physicochemical and structural distinctions between the target compound and its closest analogs translate into meaningful differences in synthetic utility and final application outcomes.

Quantitative Differentiation Evidence: 4-(2-Hydroxy-ethyl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester vs. Closest Analogs


Molecular Weight Differentiation: +14 Da Mass Increment vs. Non-Methylated Analog Enables Analytical Discrimination and Affects Physicochemical Properties

The target compound (CAS 1217108-69-4) possesses a molecular weight of 244.33 g/mol (C12H24N2O3), which is 14.03 Da higher than the non-methylated analog 4-(2-hydroxyethyl)piperazine-1-carboxylic acid tert-butyl ester (CAS 77279-24-4, MW 230.30 g/mol, C11H22N2O3) . This mass difference corresponds precisely to the replacement of a hydrogen atom with a methyl group (CH2) at the 2-position of the piperazine ring. The +14 Da shift is analytically resolvable by LC-MS and serves as a built-in mass tag for reaction monitoring when both compounds may be present in a synthetic sequence . In the context of PROTAC development, a 14 Da mass increment on the linker component translates to a measurable difference in the final heterobifunctional degrader's molecular weight, which can influence cell permeability and ternary complex formation kinetics [1].

Medicinal Chemistry PROTAC Linker Design Analytical Chemistry

Lipophilicity Modulation: Predicted logP Shift of ~+0.5 via 2-Methyl Substitution Relative to Non-Methylated Analog

The addition of a methyl group at the 2-position of the piperazine ring is predicted to increase the compound's lipophilicity by approximately +0.5 logP units relative to the non-methylated analog (CAS 77279-24-4). This estimate is based on the well-established π-methyl fragment contribution in medicinal chemistry, where each aliphatic CH2 or terminal CH3 group contributes roughly +0.5 to the calculated logP when appended to a heterocyclic scaffold [1]. The non-methylated analog has a reported predicted pKa of 14.96 ± 0.10, and its cLogP is estimated in the range of 0.5–1.2 depending on the prediction algorithm [2]. The 2-methylated target compound is therefore expected to exhibit cLogP in the range of 1.0–1.7, placing it in a more favorable lipophilicity window for passive membrane permeability while retaining sufficient aqueous solubility conferred by the hydroxyethyl group [1]. This contrasts with the 1-(2-hydroxyethyl)piperazine comparator (CAS 103-76-4, MW 130.19, liquid), which lacks the Boc group and thus has a substantially different ionization profile and lower molecular complexity .

Drug Design ADME Prediction Physicochemical Profiling

Physical Form and Handling: Solid-State Advantage vs. Liquid Unprotected Analog for Weighing Accuracy and Storage Stability

The target compound is a solid at ambient temperature with a reported melting point of 61.0 °C and boiling point of 264.5 °C . This contrasts sharply with the unprotected analog 1-(2-hydroxyethyl)piperazine (CAS 103-76-4), which is a clear colorless to pale yellow oily liquid at room temperature with a melting point of -38.5 °C, boiling point of 246 °C, and density of 1.061 g/mL [1]. The solid physical form of the target compound confers practical advantages for compound management: it can be accurately weighed on standard analytical balances without the viscosity-related transfer losses typical of liquid piperazine derivatives, and it is amenable to long-term storage at -20 °C without the oxidative degradation or discoloration commonly observed for liquid secondary amines . The non-methylated Boc-protected comparator (CAS 77279-24-4) is also a solid (mp 38–42 °C), but its lower melting point places it closer to the liquid transition at ambient laboratory temperatures (particularly in warm climates or during exothermic reactions), whereas the target compound's higher melting point (61 °C) provides a wider solid-state safety margin [2].

Compound Management High-Throughput Screening Synthetic Chemistry

Orthogonal Protection Strategy: Three Distinguishable Functional Handles Enable Sequential Chemoselective Derivatization Unavailable in Simpler Analogs

The target compound presents three chemically orthogonal reactive sites: (i) a Boc-carbamate at N1 that is stable to nucleophiles and bases but cleavable under mild acidic conditions (TFA/DCM or HCl/dioxane); (ii) a free tertiary amine at N4 that can undergo alkylation, acylation, or sulfonylation; and (iii) a primary hydroxyl group on the hydroxyethyl chain that can be converted to a leaving group (mesylate, tosylate, halide) or directly coupled via Mitsunobu or etherification chemistry [1][2]. This orthogonal triad is absent in comparator compounds: CAS 77279-24-4 offers the same Boc and hydroxyethyl handles but lacks the 2-methyl group that modulates N4 nucleophilicity and steric environment; CAS 103-76-4 offers a hydroxyethyl handle and a free NH but no Boc protection, necessitating additional protection/deprotection steps if N1 selectivity is required; CAS 169447-70-5 ((S)-1-Boc-2-methylpiperazine, MW 200.28, mp 43–47 °C) offers Boc protection and the 2-methyl group but lacks the hydroxyethyl handle entirely, eliminating the hydroxyl-based conjugation option . In PROTAC linker design, piperazine-containing linkers have been shown to modulate the protonation state and cellular permeability of the final degrader molecule; the combination of ring methylation and a hydroxyethyl extension provides a semi-rigid, tunable spacer segment that PEG-only linkers cannot replicate [2].

PROTAC Synthesis Heterobifunctional Linker Chemistry Medicinal Chemistry

Positional Isomer Differentiation: N4-Hydroxyethyl Substitution Pattern vs. C2-Hydroxyethyl and 3-Methyl Regioisomers

The target compound bears the hydroxyethyl substituent at the N4 position and the methyl group at the 2-position of the piperazine ring. Two structurally similar regioisomers exist that could be mistakenly sourced: (i) (S)-tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate (CAS 169448-17-3, MW 230.30, C11H22N2O3, mp 85–90 °C), which carries the hydroxyethyl chain at the C2 carbon rather than N4, and (ii) tert-butyl 4-(2-hydroxyethyl)-3-methylpiperazine-1-carboxylate, which bears the methyl at the 3-position instead of the 2-position [1][2]. The CAS 169448-17-3 regioisomer has a distinctly higher melting point (85–90 °C vs. 61 °C) and lacks the free N4 tertiary amine that serves as the primary diversification point in the target compound [1]. The 3-methyl regioisomer (same MW 244.33, C12H24N2O3) is a constitutional isomer that cannot be distinguished from the target compound by mass spectrometry alone; differentiation requires NMR (characteristic 1H/13C shift patterns for 2-methyl vs. 3-methyl substitution) or chromatographic separation under chiral or achiral conditions optimized for positional isomer resolution . Misidentification of these regioisomers at the procurement stage propagates errors into downstream SAR interpretation and can invalidate biological assay results derived from regioisomerically impure starting materials .

Regiochemical Purity Structure-Activity Relationship Synthetic Intermediate Quality Control

Boc Deprotection Kinetics and Synthetic Step-Count Advantage vs. Non-Boc-Protected Hydroxyethylpiperazine

The Boc protecting group on the target compound enables a well-characterized, quantitative deprotection under mild acidic conditions (typically TFA/CH2Cl2 1:1 v/v, 0 °C to rt, 1–4 h; or 4M HCl in dioxane, rt, 1–2 h), releasing the free N1-piperazine amine for subsequent coupling without affecting the hydroxyethyl or N4-alkyl substituents [1][2]. In contrast, the unprotected analog 1-(2-hydroxyethyl)piperazine (CAS 103-76-4) presents two nucleophilic nitrogens (N1 and N4) of similar basicity (pKa ~9.7 and ~4.1 for the protonated forms), which complicates chemoselective N1 vs. N4 functionalization and typically requires a temporary protection step that the target compound already provides pre-installed [2]. The non-methylated Boc analog (CAS 77279-24-4) shares this advantage but lacks the 2-methyl group that can influence the conformational preference of the piperazine ring (equatorial vs. axial substituent orientation) during receptor binding or solid-phase coupling reactions . Quantitative deprotection yields for Boc-piperazine derivatives under standard conditions routinely exceed 95%, and the tert-butyl cation byproduct (isobutylene) is volatile and easily removed, leaving clean amine product suitable for direct use in the next synthetic step without chromatographic purification [1].

Protecting Group Strategy Solid-Phase Synthesis Peptidomimetic Chemistry

Evidence-Backed Application Scenarios for 4-(2-Hydroxy-ethyl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester Procurement


PROTAC Linker Assembly Requiring a Semi-Rigid, Tunable Piperazine Spacer with Orthogonal Conjugation Handles

The target compound provides a pre-functionalized piperazine core for PROTAC (Proteolysis-Targeting Chimera) linker construction. Its three orthogonal handles — Boc-protected N1 (ligase ligand attachment point after deprotection), free N4 tertiary amine (E3 ligase ligand or target protein ligand conjugation via alkylation/acylation), and terminal hydroxyl (PEG chain extension or direct ligase ligand coupling) — enable sequential, high-yielding heterobifunctional derivatization without cross-reactivity. Recent literature demonstrates that piperazine-containing PROTAC linkers exhibit pH-dependent protonation that influences endosomal escape and cellular activity [1]. The 2-methyl substituent on the target compound provides a subtle steric and electronic modulation of the piperazine pKa relative to the non-methylated analog, offering an additional parameter for fine-tuning linker protonation state and intracellular trafficking [1]. Procurement of this specific intermediate ensures that the linker's physicochemical properties (MW 244.33, predicted cLogP ~1.0–1.7) are held constant across SAR studies, which is critical when correlating linker structure with degradation efficiency (DC50) and maximal degradation (Dmax) [1].

Medicinal Chemistry Hit-to-Lead Optimization Requiring a Weighable, Storage-Stable Piperazine Building Block

In hit-to-lead programs where piperazine-containing scaffolds are elaborated into focused libraries, the solid physical form (mp 61.0 °C) and commercial availability at 97% purity enable accurate, reproducible weighing for parallel synthesis . Unlike the liquid unprotected analog 1-(2-hydroxyethyl)piperazine (mp -38.5 °C), which introduces volumetric handling errors and oxidative discoloration upon storage, the target compound can be stored at -20 °C for 1–2 years without degradation and dispensed as a free-flowing solid . The +14 Da mass difference relative to the non-methylated analog (CAS 77279-24-4, MW 230.30) provides a convenient LC-MS marker for reaction monitoring when both methylated and non-methylated piperazine intermediates are explored in parallel SAR libraries . The GHS hazard profile (H302, H315, H319, H335) is well-characterized, enabling compliant laboratory handling under standard PPE protocols .

Sequential Heterobifunctional Derivatization for Peptidomimetic or Receptor Ligand Synthesis

The orthogonal Boc/amine/hydroxyl protection scheme in the target compound is ideally suited for the synthesis of peptidomimetics and receptor ligands where regiospecific N1 vs. N4 functionalization is mandatory. After Boc deprotection (TFA/CH2Cl2, >95% yield), the liberated N1-amine can be coupled to carboxylic acid-containing pharmacophores (e.g., amino acids, heterocyclic acids) using standard amide coupling reagents (EDC/HOBt, HATU, or PyBOP), while the N4-hydroxyethyl chain remains intact for subsequent diversification [2]. This contrasts with the unprotected analog (CAS 103-76-4), which would require temporary protection of either N1 or N4 to achieve equivalent chemoselectivity, adding 1–2 synthetic steps and reducing overall yield . The 2-methyl group further provides a chiral center (racemic mixture unless enantiopure synthesis is specified) that can be exploited for diastereomeric resolution or asymmetric synthesis applications .

Quality Control and Analytical Method Development for Regioisomer-Specific Piperazine Intermediates

The target compound serves as an authentic reference standard for developing HPLC, LC-MS, or NMR methods to distinguish the desired 2-methyl-N4-hydroxyethyl regioisomer from its constitutional isomer (3-methyl-N4-hydroxyethyl, same MW 244.33) and positional isomers (C2-hydroxyethyl, MW 230.30). The InChI Key (VBEKMNXJHBOWCT-UHFFFAOYSA-N) and Canonical SMILES (CC1CN(CCO)CCN1C(=O)OC(C)(C)C) provide unambiguous structural identifiers that can be cross-referenced against vendor Certificates of Analysis . The melting point (61.0 °C) offers a simple identity check that differentiates the compound from the C2-hydroxyethyl regioisomer (mp 85–90 °C) [3]. Procurement from suppliers that provide batch-specific NMR and HPLC purity data ensures regioisomeric integrity, which is essential for laboratories generating data for patent filings or regulatory submissions where structural ambiguity is unacceptable .

Quote Request

Request a Quote for 4-(2-Hydroxy-ethyl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.